molecular formula C7H14ClNO2 B7775221 [(1R,2R)-2-carboxycyclohexyl]azanium;chloride

[(1R,2R)-2-carboxycyclohexyl]azanium;chloride

Cat. No.: B7775221
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-KGZKBUQUSA-N
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Description

[(1R,2R)-2-carboxycyclohexyl]azanium;chloride is a chemical compound that features a cyclohexane ring with a carboxyl group and an azanium group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-carboxycyclohexyl]azanium;chloride typically involves the reaction of cyclohexane derivatives with appropriate reagents to introduce the carboxyl and azanium groups. One common method involves the use of cyclohexane-1,2-diamine as a starting material, which is then reacted with carboxylating agents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-carboxycyclohexyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxyl group to other functional groups, such as alcohols.

    Substitution: The azanium group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,2R)-2-carboxycyclohexyl]azanium;chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-carboxycyclohexyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The azanium group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This can lead to changes in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diamine: A precursor in the synthesis of [(1R,2R)-2-carboxycyclohexyl]azanium;chloride.

    Cyclohexane-1,2-dicarboxylic acid: Another compound with similar structural features but different functional groups.

    Cyclohexylamine: Contains an amine group attached to a cyclohexane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

[(1R,2R)-2-carboxycyclohexyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-46-1
Record name Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158414-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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